molecular formula C11H14N2O2 B13976102 tert-Butyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate CAS No. 154844-41-4

tert-Butyl (2E)-3-(pyrimidin-5-yl)prop-2-enoate

Cat. No.: B13976102
CAS No.: 154844-41-4
M. Wt: 206.24 g/mol
InChI Key: HWEDVZJCCYKDBA-SNAWJCMRSA-N
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Description

tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate is an organic compound that features a tert-butyl ester group attached to an acrylate moiety, which is further substituted with a pyrimidinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate typically involves the esterification of (E)-3-(pyrimidin-5-yl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial production methods may employ continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.

    Industry: It finds applications in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate exerts its effects depends on the specific context of its use. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. The pyrimidinyl group can participate in aromatic substitution reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (E)-3-(pyrimidin-5-yl)acrylate include:

    tert-Butyl (E)-3-(pyridin-3-yl)acrylate: This compound features a pyridinyl group instead of a pyrimidinyl group, leading to differences in reactivity and applications.

    tert-Butyl (E)-3-(pyrimidin-4-yl)acrylate: The position of the pyrimidinyl group is different, which can affect the compound’s chemical behavior.

    tert-Butyl (E)-3-(pyrimidin-2-yl)acrylate: Another positional isomer with distinct properties and uses.

Properties

CAS No.

154844-41-4

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

tert-butyl (E)-3-pyrimidin-5-ylprop-2-enoate

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)15-10(14)5-4-9-6-12-8-13-7-9/h4-8H,1-3H3/b5-4+

InChI Key

HWEDVZJCCYKDBA-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CN=CN=C1

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CN=CN=C1

Origin of Product

United States

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